2-(2,4-dichlorobenzyl)-5-(2-methylphenyl)-2H-tetrazole
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Overview
Description
2-(2,4-Dichlorobenzyl)-5-(2-methylphenyl)-2H-tetrazole is a compound belonging to the tetrazole family, which is known for its diverse applications in chemistry due to the unique properties of the tetrazole ring. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are isosteric with carboxylic acids, making them of significant interest in medicinal chemistry as bioisosteres for drug design due to their similar acidities but higher lipophilicity and metabolic stability (Roh, Vávrová, & Hrabálek, 2012).
Synthesis Analysis
The synthesis of tetrazoles typically involves the cyclization of nitriles with sodium azide. For derivatives like 2-(2,4-dichlorobenzyl)-5-(2-methylphenyl)-2H-tetrazole, the synthesis might involve specific substitutions at the phenyl rings to introduce the dichlorobenzyl and methylphenyl groups. A clean and safe synthesis method for similar tetrazole derivatives under hydrothermal conditions has been reported, which might be adaptable for the synthesis of this compound (Wang, Cai, & Xiong, 2013).
Molecular Structure Analysis
The tetrazole ring is known for its planarity and ability to form stable crystal structures due to hydrogen bonding and other intermolecular interactions. Studies on similar tetrazole derivatives have shown that these compounds can exhibit different crystal structures, which significantly impact their chemical and physical properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazoles are reactive towards various electrophiles and nucleophiles due to the presence of nitrogen atoms in the ring. They can undergo substitution reactions, and their reactivity can be influenced by the substituents on the phenyl rings. The presence of dichlorobenzyl and methylphenyl groups would affect the electron distribution within the molecule, influencing its reactivity pattern.
Physical Properties Analysis
The physical properties of tetrazole derivatives, including melting points, solubility, and stability, can vary widely depending on the substituents attached to the tetrazole ring. The dichlorobenzyl and methylphenyl groups in 2-(2,4-dichlorobenzyl)-5-(2-methylphenyl)-2H-tetrazole would likely impart specific solubility characteristics and thermal stability to the compound.
Chemical Properties Analysis
The chemical behavior of 2-(2,4-dichlorobenzyl)-5-(2-methylphenyl)-2H-tetrazole would be influenced by the tetrazole core's inherent properties, such as its acidity and potential for hydrogen bonding. Tetrazoles are known to act as hydrogen bond donors and acceptors, which can be utilized in designing coordination compounds and polymers with specific functionalities (Sun et al., 2013).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5-(2-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4/c1-10-4-2-3-5-13(10)15-18-20-21(19-15)9-11-6-7-12(16)8-14(11)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZAKCXUXWFSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179414 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401179414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole | |
CAS RN |
425662-36-8 |
Source
|
Record name | 2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425662-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,4-Dichlorophenyl)methyl]-5-(2-methylphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401179414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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